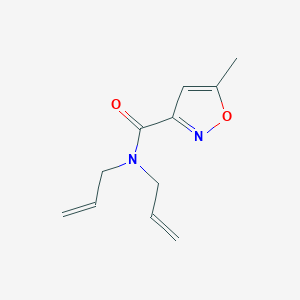![molecular formula C18H24N2O4S B4884319 N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide, commonly known as AD NBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AD NBS belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide-based drugs, such as sulfa drugs and sulfonamide antibiotics.
Wirkmechanismus
The mechanism of action of AD NBS involves the inhibition of the enzyme carbonic anhydrase (CA). CA is an enzyme that plays a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. AD NBS binds to the active site of CA, preventing its activity and leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of AD NBS are primarily related to its inhibition of CA. This inhibition leads to a decrease in the production of bicarbonate ions, which can cause metabolic acidosis. AD NBS has also been shown to have anti-inflammatory and analgesic effects, which may be related to its inhibition of CA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AD NBS in lab experiments is its specificity for CA inhibition. This specificity allows researchers to study the effects of CA inhibition on various physiological processes. However, the use of AD NBS in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on AD NBS. One area of research is the development of AD NBS-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of the effects of AD NBS on other enzymes and physiological processes. Additionally, the development of new synthesis methods for AD NBS may lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of AD NBS involves the reaction of 1-(2-adamantyl)ethylamine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure AD NBS.
Wissenschaftliche Forschungsanwendungen
AD NBS has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. AD NBS has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-11(18-14-6-12-5-13(8-14)9-15(18)7-12)19-25(23,24)17-4-2-3-16(10-17)20(21)22/h2-4,10-15,18-19H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIMWNEOQUNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)

![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)


![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4884302.png)


![1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4884338.png)